H-D-Tyr(tBu)-OH
CAS No.: 186698-58-8
Cat. No.: VC21541774
Molecular Formula: C13H19NO3
Molecular Weight: 237.29 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 186698-58-8 |
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Molecular Formula | C13H19NO3 |
Molecular Weight | 237.29 g/mol |
IUPAC Name | (2R)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid |
Standard InChI | InChI=1S/C13H19NO3/c1-13(2,3)17-10-6-4-9(5-7-10)8-11(14)12(15)16/h4-7,11H,8,14H2,1-3H3,(H,15,16)/t11-/m1/s1 |
Standard InChI Key | SNZIFNXFAFKRKT-LLVKDONJSA-N |
Isomeric SMILES | CC(C)(C)OC1=CC=C(C=C1)C[C@H](C(=O)[O-])[NH3+] |
SMILES | CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)N |
Canonical SMILES | CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)[O-])[NH3+] |
Chemical Structure and Properties
Molecular Structure
H-D-Tyr(tBu)-OH possesses a well-defined chemical structure characterized by the following properties:
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CAS Number: 186698-58-8
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Molecular Formula: C₁₃H₁₉NO₃
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Molecular Weight: 237.3 g/mol
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Chemical Name: (2R)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid
The compound features a D-tyrosine core with a tert-butyl protecting group attached to the phenolic oxygen. The stereochemistry at the alpha carbon is in the R configuration, distinguishing it from the naturally occurring L-tyrosine derivatives.
Physical and Chemical Properties
H-D-Tyr(tBu)-OH exhibits several notable physical and chemical properties that influence its handling and application in research settings:
Property | Value |
---|---|
Density | 1.1±0.1 g/cm³ |
Boiling Point | 374.5±32.0 °C at 760 mmHg |
Flash Point | 180.3±25.1 °C |
LogP | 2.26 |
Exact Mass | 237.136490 |
Physical State | Solid |
Storage Condition | 2-8°C |
The compound's moderately lipophilic nature, as indicated by its LogP value of 2.26, influences its solubility characteristics and interactions with biological systems. This property is particularly relevant when considering its application in peptide synthesis and biological assays.
Preparation and Synthesis
Stock Solution Preparation
The preparation of stock solutions is a critical step in utilizing H-D-Tyr(tBu)-OH for research applications. The following table provides a comprehensive guide for preparing stock solutions at different concentrations:
Concentration | 1 mg | 5 mg | 10 mg |
---|---|---|---|
1 mM | 4.2141 mL | 21.0704 mL | 42.1408 mL |
5 mM | 0.8428 mL | 4.2141 mL | 8.4282 mL |
10 mM | 0.4214 mL | 2.107 mL | 4.2141 mL |
These calculations are based on the molecular weight of 237.3 g/mol and provide researchers with precise volumes needed to achieve the desired molarities from different amounts of the starting material.
Synthetic Methods
While the search results don't provide explicit synthetic routes for H-D-Tyr(tBu)-OH, the synthesis typically involves the protection of the phenolic hydroxyl group of D-tyrosine with a tert-butyl group. This is commonly achieved through reaction with isobutylene under acidic conditions or with tert-butyl-containing reagents such as di-tert-butyl dicarbonate in the presence of appropriate catalysts.
The synthesis must account for the stereochemistry of the starting D-tyrosine to ensure retention of the D-configuration at the alpha carbon during the protection process. Quality control measures typically include chiral HPLC to confirm the absence of racemization during synthesis.
Applications in Research
Peptide Synthesis Applications
H-D-Tyr(tBu)-OH serves as a valuable building block in peptide synthesis, particularly in situations requiring the incorporation of D-tyrosine residues with protected side chains. The tert-butyl group protection strategy allows for selective deprotection during peptide synthesis, enabling precise control over the reactivity of functional groups.
In solid-phase peptide synthesis, H-D-Tyr(tBu)-OH can be incorporated into growing peptide chains using standard coupling reagents. The tert-butyl protecting group remains stable under the basic conditions used for Fmoc removal but can be selectively removed under acidic conditions typically employed in the final cleavage step.
Biochemical Research
As a tyrosine derivative, H-D-Tyr(tBu)-OH may have applications in studies related to amino acid metabolism and protein function. Amino acid derivatives have been commercially used as ergogenic supplements, influencing the secretion of anabolic hormones, providing fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .
Research studies have recognized compounds like H-D-Tyr(tBu)-OH to be potentially beneficial as ergogenic dietary substances, though specific applications of this particular compound in such contexts would require further investigation and validation.
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